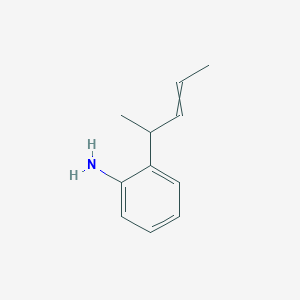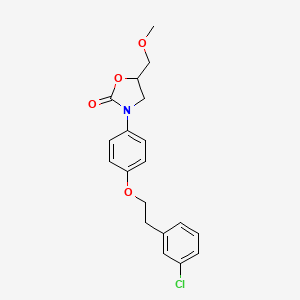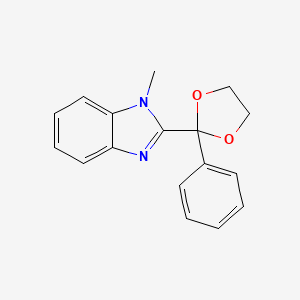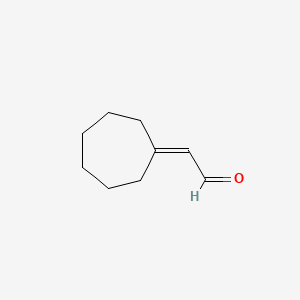
2-(Pent-3-en-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pent-3-en-2-yl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a phenyl group attached to an amino group, with a pent-3-en-2-yl substituent on the nitrogen atom. The structure of this compound is characterized by its conjugated system, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-3-en-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with pent-3-en-2-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of aniline attacks the electrophilic carbon of the pent-3-en-2-yl halide, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed amination reactions can be employed to facilitate the coupling of aniline with pent-3-en-2-yl halides. These methods often utilize high temperatures and pressures to drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pent-3-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a nickel catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents like sulfuric acid or nitric acid.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Pent-3-en-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Pent-3-en-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions through the donation of its lone pair of electrons on the nitrogen atom. This nucleophilic behavior allows it to form covalent bonds with electrophilic centers in other molecules, leading to the formation of new chemical entities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: The parent compound of 2-(Pent-3-en-2-yl)aniline, featuring a phenyl group attached to an amino group.
N-Methylaniline: Similar structure but with a methyl group instead of a pent-3-en-2-yl group.
N-Ethylaniline: Similar structure but with an ethyl group instead of a pent-3-en-2-yl group.
Uniqueness
This compound is unique due to the presence of the pent-3-en-2-yl substituent, which imparts distinct chemical properties and reactivity compared to other aniline derivatives
Eigenschaften
CAS-Nummer |
73676-95-6 |
|---|---|
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
2-pent-3-en-2-ylaniline |
InChI |
InChI=1S/C11H15N/c1-3-6-9(2)10-7-4-5-8-11(10)12/h3-9H,12H2,1-2H3 |
InChI-Schlüssel |
DRKYYPQOKWVVPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(C)C1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)

![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)




![N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14439928.png)
![1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one](/img/structure/B14439938.png)

![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)
![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)
![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)

